

"comparing biological activity of 4-(4-Fluorophenyl)pyrrolidin-2-one analogs"

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)pyrrolidin-2-one

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A Comparative Guide to the Biological Activity of 4-(4-Fluorophenyl)pyrrolidin-2-one Analogs

The 4-phenylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of 4-phenylpyrrolidin-2-one analogs, with a focus on anticonvulsant properties. The information is compiled from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and potential mechanisms of action to aid in the design and development of novel therapeutics.

Quantitative Data on Biological Activity

The biological activity of 4-phenylpyrrolidin-2-one analogs has been primarily evaluated for their anticonvulsant effects. The following tables summarize the key quantitative data from various studies.

Table 1: Anticonvulsant Activity of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amide Analogs[1]

Compound ID	Amide Substituent	Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg)	Protection (%)	Nootropic Activity
1a	2,6-dimethylanilide	2.5	83.3	Comparable to Piracetam
1c	anilide	10	0	-
1d	4-bromoanilide	5	12.5	-
1e	4-methoxyanilide	10	0	-
1g	2-methylanilide	10	0	-

Structure-Activity Relationship (SAR) Insights: The data from Table 1 suggests that substitution on the anilide moiety is critical for anticonvulsant activity. The most potent compound, 1a, features two methyl groups at the 2 and 6 positions of the phenyl ring, which may induce a specific conformation favorable for binding to its biological target.^[1] Unsubstituted anilide (1c) and those with single substitutions at the para-position (1d, 1e) or a single methyl group at the ortho-position (1g) exhibited significantly reduced or no activity.^[1]

Table 2: Anticonvulsant Activity of N-Mannich Bases of 4,4-diphenylpyrrolidin-2-one^[2]

Compound ID	Substituent on Phenylpiperazine	Anticonvulsant Activity (MES test, 100 mg/kg)	Anticonvulsant Activity (scPTZ test, 100 mg/kg)	Neurotoxicity
8	Unsubstituted	25% Protection	25% Protection	Not neurotoxic

Table 3: Anticonvulsant Activity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives^[3]

Compound ID	Amide Substituent	ED50 (MES test, mg/kg)	ED50 (6 Hz test, 32 mA, mg/kg)
6	4-(4-fluorophenyl)piperazin-1-yl	68.30	28.20
Valproic Acid	-	252.74	130.64

The derivative 6 showed significantly more potent anticonvulsant activity than the reference drug, valproic acid, in both the MES and 6 Hz seizure tests.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid Amides[1][4]

- Step 1: Synthesis of ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate: 4-Phenylpyrrolidin-2-one is reacted with ethyl bromoacetate in a polar aprotic solvent (e.g., dioxane or THF) in the presence of a strong base like sodium hydride (NaH).[1][4]
- Step 2: Hydrolysis: The resulting ester is hydrolyzed using a base such as potassium hydroxide (KOH) in an ethanol/water mixture to yield (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid.[1][4]
- Step 3: Amide Coupling: The carboxylic acid is then coupled with various substituted anilines. This reaction is carried out in an organic solvent like toluene or chloroform, using a condensing agent such as isobutyl chloroformate and a base like triethylamine to yield the final amide derivatives.[1][4]

Anticonvulsant Activity Evaluation

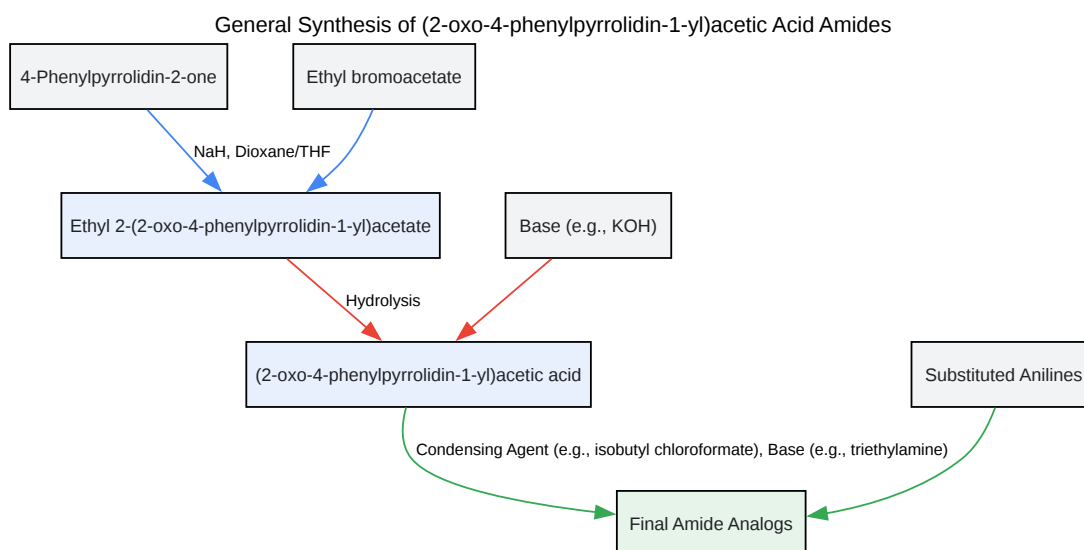
- Corazole Antagonism Test: This test is performed on mice. The test compounds are administered at various doses. After a specific period, a convulsant agent (Corazole) is

administered, and the animals are observed for the presence or absence of seizures. The percentage of protected animals is recorded.[1]

- Maximal Electroshock (MES) Test: This is a screening model for seizures in mice. An electrical stimulus is applied via corneal electrodes to induce seizures. The test compounds are administered prior to the stimulus, and their ability to prevent the tonic hind limb extension phase of the seizure is evaluated.[2][3]
- Subcutaneous Pentylentetrazole (scPTZ) Test: This test also uses mice to model seizures. The convulsant pentylentetrazole is injected subcutaneously. The ability of the test compounds, administered beforehand, to prevent or delay the onset of clonic seizures is measured.[2][3]
- 6 Hz Seizure Test: This is a model for psychomotor seizures in mice, considered to be a model of therapy-resistant seizures. A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes. The protection against seizure induction by the test compounds is observed.[3][5]

Visualizations

Synthetic Workflow

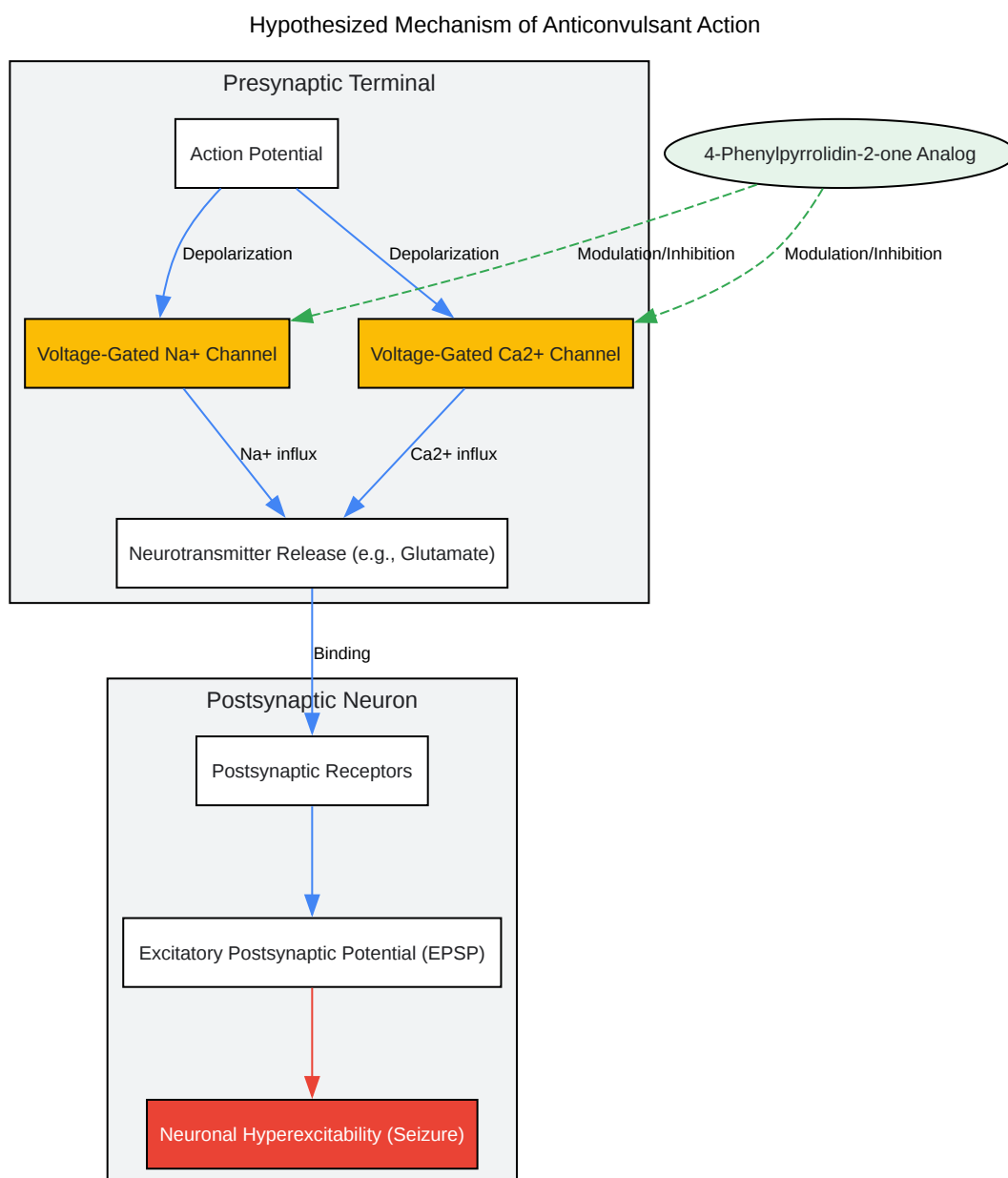


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Caption: General synthetic scheme for (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides.

Proposed Mechanism of Action

The precise mechanism of action for many anticonvulsant pyrrolidinone derivatives is not fully elucidated, but interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been suggested as a plausible mechanism for some analogs.^{[3][5][6]}



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Caption: Proposed mechanism involving modulation of voltage-gated ion channels.

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